9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
描述
属性
Key on ui mechanism of action |
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine. |
|---|---|
CAS 编号 |
58-63-9 |
分子式 |
C10H12N4O5 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |
InChI 键 |
UGQMRVRMYYASKQ-VTHZCTBJSA-N |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
外观 |
Solid powder |
熔点 |
218 °C |
物理描述 |
White crystalline solid; [Sigma-Aldrich MSDS] Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
40.2 [ug/mL] (The mean of the results at pH 7.4) 15.8 mg/mL |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Inosine; NSC 20262; NSC-20262; NSC20262 |
产品来源 |
United States |
准备方法
合成路线和反应条件: 肌苷可以通过将肌苷添加到氢氧化钠水溶液中以获得肌苷水溶液来合成。然后将该溶液与氯化钠、甘氨酸和苯甲酸钠混合。加入活性炭,搅拌,过滤,并用水注射稀释。 将溶液的pH调节至7-8 .
工业生产方法: 肌苷的工业生产涉及与合成路线类似的步骤。 该过程通过添加少量的甘氨酸和苯甲酸钠作为辅助剂来确保注射液稳定并避免溶液变黄 .
化学反应分析
反应类型: 肌苷经历各种化学反应,包括氧化、还原和取代。 关键反应之一是腺嘌呤转化为腺苷或肌苷单磷酸 (IMP),然后转化为肌苷 .
常用试剂和条件: 这些反应中常用的试剂包括嘌呤核苷磷酸化酶,它在肌苷和次黄嘌呤之间相互转化 . 这些反应的条件通常涉及酶促过程。
科学研究应用
Neurological Applications
Neuroprotective Effects
Inosine has been studied for its neuroprotective properties, particularly in conditions such as stroke and neurodegenerative diseases. Research indicates that inosine can stimulate axonal rewiring and improve behavioral outcomes post-stroke, enhancing performance in sensorimotor tasks . Additionally, it has shown promise in improving motor functions in models of Parkinson's disease and Huntington's disease by activating the adenosine A2 receptor pathway .
Case Study: Parkinson's Disease
A clinical trial involving 300 participants examined the effect of inosine on Parkinson's disease progression. While inosine elevated serum urate levels—associated with antioxidant properties—results indicated no significant impact on slowing disease progression over two years. However, the treatment was well tolerated, suggesting further exploration into its safety and potential benefits in combination therapies .
Immunomodulatory Effects
Enhancing Immune Response
Inosine has been identified as an immunomodulatory agent that can enhance T-cell function and promote anti-tumor responses. Studies demonstrate that inosine supplementation can improve the efficacy of cancer immunotherapies by increasing the number of tumor-infiltrating lymphocytes and enhancing their functional capacity .
Case Study: Cancer Therapy
In preclinical models, combining inosine with anti-PD-L1 antibodies resulted in improved outcomes compared to monotherapy. The combination therapy led to a higher percentage of CD8+ T cells expressing pro-inflammatory cytokines, which are crucial for effective anti-tumor immunity .
Cardiovascular Applications
Cardioprotective Properties
Inosine has been shown to exert cardioprotective effects by modulating oxidative stress and inflammatory responses. This is particularly relevant in conditions such as myocardial infarction, where inosine may help preserve cardiac function .
Anti-inflammatory Applications
Role in Inflammatory Diseases
Inosine has demonstrated significant anti-inflammatory effects in various experimental models. For instance, it has been shown to suppress inflammatory cytokines in liver injury models and improve outcomes in conditions like sepsis by modulating immune responses .
作用机制
肌苷通过各种分子靶点和途径发挥其作用。它具有有效的轴突促进作用,可能作为神经生长因子激活的蛋白激酶 (N-激酶) 的激动剂。 它也可能转化为环状核苷酸,使前进的神经末梢能够克服髓鞘的抑制作用 . 此外,肌苷刺激大鼠交感神经元的分化,并促进星形胶质细胞的存活 .
类似化合物:
腺苷: 与肌苷类似,腺苷是一种核苷,在能量转移和信号转导中起作用。
鸟苷: 另一种参与RNA和DNA合成的嘌呤核苷。
黄嘌呤核苷: 一种作为嘌呤代谢中间体的核苷。
肌苷的独特性: 肌苷因其在RNA编辑中的作用及其潜在的神经保护特性而具有独特性。 与腺苷和鸟苷不同,肌苷可以与腺嘌呤、胞嘧啶和尿嘧啶配对,在碱基配对中提供更大的灵活性 .
相似化合物的比较
Comparison with Similar Compounds
Inosine shares functional and structural similarities with other purine derivatives, pyrimidines, and nucleobases. Below is a systematic comparison:
Structural and Functional Comparison
Metabolic Pathways
- Inosine vs. Adenosine: Inosine is metabolized via the purine salvage pathway to hypoxanthine, while adenosine is phosphorylated to AMP or deaminated to inosine .
- Inosine vs. Guanosine: Guanosine forms tetrads in G-quadruplex structures; inosine substitution disrupts Hoogsteen hydrogen bonding, altering structural stability . Both are neuroprotective, but guanosine enhances astrocyte proliferation, while inosine reduces apoptosis via HSP-70 upregulation .
Analytical Differentiation
- HPLC/LC-MS: Inosine elutes earlier than adenosine and guanosine due to polarity differences (retention time: 8–12 min vs. 10–15 min) . Spectral matching (≥99% UV similarity) confirms identity in complex matrices like soil or plasma .
- NMR: Inosine’s imino proton signal shifts upfield compared to guanosine, aiding G-quadruplex studies .
Key Research Insights
- Structural Flexibility: Inosine’s lack of a 2-amino group enables unique interactions in RNA and DNA structures, such as resolving steric clashes in enzymatic incorporation (e.g., CutA polymerase) .
- Dual Roles in Apoptosis: Inosine reduces CytC and Calpain expression in ischemic brains, suppressing apoptosis, yet promotes apoptosis in cancer cells via mitochondrial pathways .
- Microbial Metabolism: Lactobacillus strains metabolize inosine to hypoxanthine without uric acid production, suggesting probiotic applications for hyperuricemia .
Tables for Comparative Analysis
Table 1: Structural Properties
| Compound | Molecular Formula | Base Structure | Functional Groups |
|---|---|---|---|
| Inosine | C₁₀H₁₂N₄O₅ | Hypoxanthine | 6-oxo, ribose |
| Adenosine | C₁₀H₁₃N₅O₄ | Adenine | 6-amino, ribose |
| Guanosine | C₁₀H₁₃N₅O₅ | Guanine | 2-amino, 6-oxo, ribose |
Table 2: Functional Contrast in Disease Models
常见问题
Q. What are the primary biochemical pathways involving inosine, and how can researchers identify key enzymes for targeted studies?
Inosine participates in purine metabolism, RNA modification, and cellular energy regulation. To identify key enzymes (e.g., purine nucleoside phosphorylase or adenosine deaminase), researchers should:
- Use metabolomic profiling to map inosine’s metabolic intermediates in cell or tissue models.
- Perform enzyme activity assays under controlled conditions (pH, substrate concentration) to quantify catalytic efficiency.
- Cross-reference findings with databases like KEGG or BRENDA to validate pathway relevance .
Q. How does inosine modulate immune responses, and what in vitro models are optimal for initial screening?
Inosine alters immune cell activity via adenosine receptor signaling and mTOR pathway modulation. For screening:
- Use primary immune cell cultures (e.g., T-cells, macrophages) to assess cytokine production (IL-10, IFN-γ) via ELISA.
- Apply flow cytometry to evaluate cell-surface receptor expression (e.g., CD39/CD73) post-inosine treatment.
- Validate results in co-culture systems mimicking tumor microenvironments to study immunosuppressive effects .
Q. What analytical techniques ensure accurate quantification of inosine in biological samples?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for high specificity.
- Mass Spectrometry (LC-MS/MS) for low-concentration detection in plasma or cerebrospinal fluid.
- Normalize data using internal standards (e.g., isotopically labeled inosine) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of inosine?
Contradictions often arise from dose-dependent responses or model-specific variability. Strategies include:
- Conducting dose-response studies in multiple models (e.g., zebrafish, murine neurons, human iPSCs) to identify toxicity thresholds.
- Analyzing transcriptomic data (RNA-seq) to compare pathways activated at therapeutic vs. toxic doses.
- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Q. What experimental design considerations are critical for longitudinal studies assessing inosine’s impact on purine metabolism in human subjects?
- Ethical compliance : Obtain IRB approval and informed consent, especially for vulnerable populations (e.g., athletes using inosine supplements).
- Sampling frequency : Collect serial blood/urine samples to track purine metabolites (e.g., uric acid, hypoxanthine) weekly over 6–12 months.
- Confounder control : Stratify participants by diet, renal function, and genetic polymorphisms (e.g., SLC28/29 transporters) .
Q. How can cross-species extrapolation challenges be addressed when studying inosine’s therapeutic potential?
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for species-specific metabolic rates.
- Validate findings in humanized mouse models expressing human adenosine receptors or transporters.
- Compare tissue-specific RNA expression profiles (e.g., liver vs. brain) across species to identify conserved pathways .
Methodological Guidance
Q. What statistical approaches are robust for analyzing inosine’s dose-dependent effects in heterogeneous cell populations?
- Apply mixed-effects models to account for variability between cell batches or donors.
- Use Bayesian hierarchical modeling to integrate prior data (e.g., historical dose-response curves).
- Visualize data with dose-response heatmaps to highlight subpopulation-specific trends .
Q. How should researchers formulate a hypothesis when investigating inosine’s role in RNA modification?
- Start with a PICO framework : Population (specific cell type), Intervention (inosine concentration), Comparison (untreated controls), Outcome (RNA modification levels).
- Use RiboMeth-seq or LC-MS to quantify inosine incorporation in rRNA or mRNA.
- Reference prior studies on A-to-I RNA editing enzymes (ADARs) to contextualize mechanisms .
Data Interpretation and Reporting
Q. How can researchers address variability in inosine’s bioavailability across preclinical studies?
- Standardize administration routes (oral vs. intraperitoneal) and vehicle solutions (e.g., PBS vs. DMSO).
- Report bioavailability metrics (Cmax, AUC) alongside efficacy data.
- Use microdialysis in target tissues (e.g., brain) to measure local concentrations .
Q. What guidelines ensure reproducibility when publishing inosine-related findings?
- Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes and exclusion criteria.
- Deposit raw data (e.g., HPLC chromatograms, RNA-seq files) in public repositories like Figshare or Zenodo.
- Describe experimental conditions exhaustively (e.g., buffer composition, incubation times) to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
